Cas no 153276-71-2 (7-methoxy-1H-Indole-4-carboxylic acid)

7-methoxy-1H-Indole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-methoxy-1H-Indole-4-carboxylic acid
- CS-0055893
- SCHEMBL19644423
- 153276-71-2
- 7-methoxy-1H-indole-4-carboxylicacid
-
- Inchi: InChI=1S/C10H9NO3/c1-14-8-3-2-7(10(12)13)6-4-5-11-9(6)8/h2-5,11H,1H3,(H,12,13)
- InChI Key: PVQMINPYUXCLFJ-UHFFFAOYSA-N
- SMILES: COC1=C2C(=C(C=C1)C(=O)O)C=CN2
Computed Properties
- Exact Mass: 191.058243149g/mol
- Monoisotopic Mass: 191.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 62.3Ų
7-methoxy-1H-Indole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333748-250mg |
7-Methoxy-1H-indole-4-carboxylic acid |
153276-71-2 | 95%+ | 250mg |
$1300 | 2021-08-18 | |
Chemenu | CM333748-250mg |
7-Methoxy-1H-indole-4-carboxylic acid |
153276-71-2 | 95%+ | 250mg |
$429 | 2023-02-02 | |
Chemenu | CM333748-500mg |
7-Methoxy-1H-indole-4-carboxylic acid |
153276-71-2 | 95%+ | 500mg |
$573 | 2023-02-02 | |
Chemenu | CM333748-100mg |
7-Methoxy-1H-indole-4-carboxylic acid |
153276-71-2 | 95%+ | 100mg |
$624 | 2021-08-18 | |
Chemenu | CM333748-1g |
7-Methoxy-1H-indole-4-carboxylic acid |
153276-71-2 | 95%+ | 1g |
$716 | 2023-02-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1269-250MG |
7-methoxy-1H-indole-4-carboxylic acid |
153276-71-2 | 95% | 250MG |
¥ 1,920.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1269-5G |
7-methoxy-1H-indole-4-carboxylic acid |
153276-71-2 | 95% | 5g |
¥ 14,394.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1269-250mg |
7-methoxy-1H-indole-4-carboxylic acid |
153276-71-2 | 95% | 250mg |
¥1919.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1269-1g |
7-methoxy-1H-indole-4-carboxylic acid |
153276-71-2 | 95% | 1g |
¥4794.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1269-5g |
7-methoxy-1H-indole-4-carboxylic acid |
153276-71-2 | 95% | 5g |
¥14383.0 | 2024-04-24 |
7-methoxy-1H-Indole-4-carboxylic acid Related Literature
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on 7-methoxy-1H-Indole-4-carboxylic acid
7-Methoxy-1H-Indole-4-Carboxylic Acid (CAS No. 153276-71-2): Structural Properties, Synthesis, and Emerging Applications in Biomedical Research
7-Methoxy-1H-indole-4-carboxylic acid (CAS No. 153276-71-2) is a heterocyclic organic compound characterized by a substituted indole core with a methoxy group at the C7 position and a carboxylic acid functionality at the C4 position. This structural motif is of significant interest in medicinal chemistry due to its potential as a scaffold for drug discovery. The indole ring system, a fundamental structure in bioactive molecules, is further functionalized here by the electron-donating methoxy group and the acidic carboxylate moiety, which together influence the compound’s solubility, reactivity, and biological interactions.
The synthesis of 7-methoxy-1H-indole-4-carboxylic acid typically involves multi-step organic reactions. One established route begins with the alkylation of indole derivatives using methyl iodide in the presence of a strong base such as potassium carbonate. Subsequent oxidation of the methyl group to formic acid functionality is achieved via oxidative cleavage methods, often employing potassium permanganate or other oxidizing agents under controlled conditions. Recent advancements in catalytic methodologies have introduced more efficient protocols using transition metal complexes to enhance selectivity and yield.
Structurally, the methoxy substitution at C7 plays a critical role in modulating the electronic distribution across the indole ring. Computational studies published in *Organic & Biomolecular Chemistry* (2023) demonstrate that this substitution increases electron density at adjacent positions, potentially enhancing hydrogen bonding capabilities with target proteins. The carboxylic acid group further contributes to zwitterionic character in aqueous solutions, influencing membrane permeability and enzyme binding affinity—factors crucial for drug-like properties.
In recent years, research on indole-based carboxylic acids has expanded into neurodegenerative disease models. A 2024 study in *ACS Chemical Neuroscience* reported that compounds with similar structural features exhibited neuroprotective effects in Alzheimer’s disease cell cultures by inhibiting amyloid-beta aggregation. While not directly tested for this specific compound yet, its structural analogs suggest potential therapeutic avenues worth investigating.
The unique combination of functionalities in CAS No. 153276-71-2 also makes it valuable as an intermediate in pharmaceutical development. For instance, esterification reactions can convert the carboxylic acid into bioavailable prodrugs, while cross-coupling reactions enable further diversification of side chains for target optimization. These synthetic versatility features align with modern drug discovery strategies emphasizing modular compound libraries.
An emerging application area involves enzyme inhibition studies. The carboxylate group’s ability to form bidentate interactions with metalloenzymes has been explored in *Journal of Enzyme Inhibition and Medicinal Chemistry* (2023). Although no direct reports on this exact compound exist yet, related indole derivatives have shown promise as carbonic anhydrase inhibitors—a class of enzymes implicated in various pathological conditions from glaucoma to cancer.
In agricultural chemistry contexts, compounds containing both indole and carboxylic acid moieties are being investigated for their plant growth regulatory properties. The methoxy substitution may enhance stability against metabolic degradation while maintaining activity against key signaling pathways such as auxin transport mechanisms.
Analytical characterization techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in confirming the structure of CAS No. 153276-71-2. The distinct chemical shifts observed for aromatic protons adjacent to both oxygen-containing substituents provide clear spectroscopic fingerprints for quality control purposes.
Ongoing research continues to explore novel synthetic approaches that improve atom economy and reduce environmental impact during production processes. Green chemistry initiatives are particularly relevant here given the multiple reaction steps required to achieve high purity standards necessary for biomedical applications.
The compound’s physical properties—including melting point (reported at ~198°C), solubility profiles (moderately soluble in DMSO but poorly soluble in water), and stability under physiological conditions—are being systematically characterized through advanced thermogravimetric analysis and solubility screening assays.
In conclusion, while still an emerging molecule within scientific literature, the structural versatility and functional diversity of CAS No. 153276-71-2 position it as a promising candidate for future drug development programs targeting neurological disorders or enzyme-related pathologies where indole-based scaffolds have shown efficacy.
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